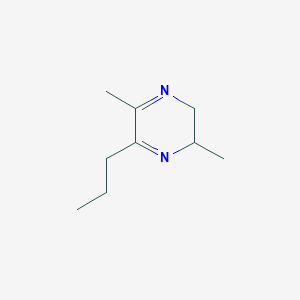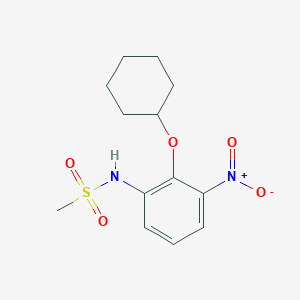![molecular formula C31H24F2N2O3 B12571126 Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and fluorophenyl groups, linked to a biphenyl moiety and further connected to an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Substitution with ethyl and fluorophenyl groups: The imidazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the ethyl and fluorophenyl groups.
Coupling with biphenyl moiety: The substituted imidazole is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of the acetic acid group: Finally, the biphenyl-imidazole intermediate is reacted with an acetic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Coupling: Palladium catalysts, along with ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
類似化合物との比較
Similar Compounds
Acetic acid, 2-[[2’-[1-ethyl-4,5-diphenyl-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but lacks the fluorophenyl groups.
Acetic acid, 2-[[2’-[1-methyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl and fluorophenyl groups in acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These features make it a valuable compound for various scientific research applications.
特性
分子式 |
C31H24F2N2O3 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
2-[3-[2-[1-ethyl-4,5-bis(4-fluorophenyl)imidazol-2-yl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H24F2N2O3/c1-2-35-30(21-12-16-24(33)17-13-21)29(20-10-14-23(32)15-11-20)34-31(35)27-9-4-3-8-26(27)22-6-5-7-25(18-22)38-19-28(36)37/h3-18H,2,19H2,1H3,(H,36,37) |
InChIキー |
SJXVMUMNDCYJSF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)


![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)


